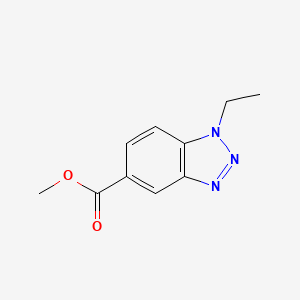

Methyl 1-ethylbenzotriazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1-ethylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-13-9-5-4-7(10(14)15-2)6-8(9)11-12-13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCHPTOPGIILEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101191718 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-71-8 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Benzotriazole-5-carboxylic Acid Intermediate

- Starting from 3-amino-4-(methylamino)benzoic acid, diazotization is performed using sodium nitrite in acetic acid-water solution at 0 °C.

- The reaction mixture is stirred for 24 hours at 0 °C, leading to cyclization and formation of 1-methyl-1H-benzo[d]triazole-5-carboxylic acid.

- The product is isolated by filtration as a white solid with a yield of approximately 79%.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Starting Material | 3-amino-4-(methylamino)benzoic acid (8 g, 48.1 mmol) |

| Solvent | 5% Acetic acid in water (300 mL) |

| Reagent | Sodium nitrite (3.9 g, 56.93 mmol) |

| Temperature | 0 °C |

| Reaction Time | 24 hours |

| Yield | 79% |

- LC/MS (ES, m/z): [M+H]+ = 178.1

- ^1H-NMR (300 MHz, DMSO): δ 13.16 (s, 1H), 8.60 (s, 1H), 8.09-8.12 (m, 1H), 7.93 (d, J=8.7 Hz, 1H), 4.35 (s, 3H)

This step is critical as it forms the benzotriazole ring with the carboxylic acid functional group positioned for further esterification and alkylation.

Step 2: Alkylation at N-1 Position

- The N-1 position of the benzotriazole ring is alkylated with ethylating agents (e.g., ethyl iodide or ethyl bromide) under basic conditions.

- This reaction typically requires a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).

- The reaction proceeds at room temperature or slightly elevated temperatures (50–80 °C) for several hours.

- The alkylation introduces the ethyl group selectively at the N-1 position.

Step 3: Esterification to Methyl Ester

- The carboxylic acid group at the 5-position is converted to the methyl ester by treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) or by using methylating reagents like diazomethane.

- Typical conditions involve refluxing the acid in methanol with catalytic acid for several hours.

- The product is then purified by recrystallization or chromatography.

Alternative Synthetic Routes and Catalysts

- Polymer-supported benzotriazoles have been reported as catalysts in related benzotriazole synthesis reactions, showing potential for recyclable catalyst systems and improved yields in condensation reactions involving benzotriazole derivatives.

- Such polymer-supported catalysts may facilitate the synthesis of benzotriazole derivatives, including carboxylate esters, by promoting cyclization and functional group transformations under milder conditions.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diazotization & Cyclization | 3-amino-4-(methylamino)benzoic acid, NaNO2, 5% AcOH, 0 °C, 24h | 79 | Formation of benzotriazole-5-carboxylic acid |

| 2 | N-1 Alkylation | Ethyl halide, Base (K2CO3/NaH), DMF, RT-80 °C | Variable | Selective ethylation at N-1 |

| 3 | Esterification | Methanol, Acid catalyst, Reflux | High | Conversion to methyl ester |

Research Findings and Notes

- The diazotization and cyclization step is highly efficient and yields a stable benzotriazole carboxylic acid intermediate.

- Alkylation at the N-1 position requires careful control of conditions to avoid over-alkylation or side reactions.

- Esterification is typically straightforward but requires removal of acid catalysts post-reaction to prevent hydrolysis.

- The final compound, this compound, exhibits good solubility and stability suitable for pharmaceutical and research applications.

- No direct boiling point data is available, but the compound is characterized by moderate molecular weight (177.16 g/mol) and favorable physicochemical properties such as high solubility and bioavailability scores.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethylbenzotriazole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The benzotriazole ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

Nucleophilic substitution: Derivatives with different functional groups replacing the ester group.

Hydrolysis: The corresponding carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the benzotriazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

MEBC and its derivatives are being investigated for their antimicrobial properties. Research indicates that benzotriazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from benzotriazole have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that MEBC could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Benzotriazoles have also been studied for their potential anticancer effects. Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways . MEBC's structural similarity to these compounds may allow it to exert similar effects, warranting further investigation into its anticancer potential.

Agrochemical Applications

Fungicides and Herbicides

The modification of benzotriazole compounds has been explored for their efficacy as fungicides and herbicides. Studies indicate that MEBC can be effective against a range of plant pathogens, making it a candidate for agricultural applications . Its ability to disrupt fungal growth could provide an alternative to traditional fungicides, contributing to sustainable agricultural practices.

Plant Growth Regulators

Research has shown that certain benzotriazole derivatives can act as plant growth regulators, influencing various physiological processes in plants. This includes enhancing resistance to stress factors and promoting growth under suboptimal conditions . MEBC's role as a plant growth regulator could lead to its incorporation into formulations aimed at improving crop yields.

Materials Science

Corrosion Inhibitors

MEBC has potential applications as a corrosion inhibitor in metal protection. Benzotriazoles are known for their ability to form protective films on metal surfaces, thereby preventing corrosion . The application of MEBC in coatings could enhance the longevity and durability of metal components in various industries.

Polymer Additives

In materials science, MEBC can be utilized as an additive in polymer formulations. Its incorporation can improve the thermal stability and UV resistance of polymers, making them suitable for outdoor applications . This property is particularly valuable in industries where material degradation due to environmental exposure is a concern.

Case Study 1: Antimicrobial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives, including MEBC, and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting the potential of MEBC as an antimicrobial agent .

Case Study 2: Agricultural Application

In agricultural research, a series of field trials were conducted to assess the effectiveness of MEBC as a fungicide against common plant pathogens. Results indicated that MEBC significantly reduced disease incidence in treated crops compared to untreated controls, suggesting its viability as an eco-friendly alternative in crop protection strategies .

Mechanism of Action

The mechanism of action of Methyl 1-ethylbenzotriazole-5-carboxylate is not well-documented. like other benzotriazole derivatives, it is likely to interact with various molecular targets through its triazole ring, which can form coordination complexes with metal ions. This property is particularly useful in corrosion inhibition .

Comparison with Similar Compounds

Ethyl 1H-Benzo[d][1,2,3]triazole-5-Carboxylate (CAS: 73605-91-1)

- Molecular Formula : C₉H₉N₃O₂ (same as the target compound).

- The ethyl ester group may slightly alter solubility compared to the methyl ester .

- Applications : Used as an intermediate in organic synthesis, particularly in corrosion inhibition and coordination chemistry.

Ethyl 1-Methyl-1H-Benzo[d]imidazole-5-Carboxylate (CAS: 53484-19-8)

- Structure : Imidazole core (two nitrogen atoms) instead of triazole (three nitrogen atoms), with a methyl group at the 1-position and ethyl ester at the 5-position.

- Molecular Formula : C₁₁H₁₂N₂O₂.

- Key Differences : The imidazole ring has lower electron-withdrawing capacity than triazole, affecting its electronic properties and interactions in biological systems. This compound exhibits distinct pharmacological profiles, such as antimicrobial activity .

- Applications : Investigated for antiviral and anticancer applications due to imidazole's prevalence in bioactive molecules.

Methyl 2-Amino-4,5,6,7-Tetrahydro-1,3-Benzothiazole-5-Carboxylate (CAS: 1909348-03-3)

- Structure: Benzothiazole core with a tetrahydro ring system and an amino substituent.

- Molecular Formula : C₉H₁₂N₂O₂S.

- Key Differences: The sulfur atom in the thiazole ring introduces different electronic and steric properties, enhancing metal-binding capabilities.

- Applications : Explored in materials science for coordination polymers and as a ligand in catalysis.

Ethyl 2-[4-(2-Benzimidazolyl)-Phenyl]-4-Methylthiazole-5-Carboxylate

- Structure : Thiazole ring with a benzimidazolyl-phenyl substituent and ethyl ester group.

- Molecular Formula : C₂₀H₁₇N₃O₂S.

- Key Differences : The extended conjugation from the benzimidazole and phenyl groups enhances UV absorption, making it suitable for optoelectronic applications. The thiazole core offers distinct reactivity in nucleophilic substitutions compared to triazoles .

- Applications: Potential use in organic electronics and as a fluorescent probe.

Comparative Data Table

Key Research Findings

- Reactivity : this compound undergoes acetylation at elevated temperatures, similar to other triazole derivatives, but the ethyl group may slow reaction kinetics due to steric effects .

- Biological Activity : Triazole derivatives generally exhibit higher metabolic stability than imidazoles, making them preferable in drug design .

- Synthetic Accessibility : The methyl ester group in the target compound simplifies purification via recrystallization, a common strategy for carboxylate derivatives .

Biological Activity

Methyl 1-ethylbenzotriazole-5-carboxylate is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Overview of Benzotriazoles

Benzotriazoles are recognized for their versatile biological behavior, including antibacterial, antifungal, and anticancer activities. The modifications in their chemical structure significantly influence their biological efficacy. This compound is a derivative that exhibits potential in various pharmacological applications.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzotriazole derivatives. For instance, compounds with halogen substitutions have shown significant activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 12.5 - 25 | |

| Halogen-substituted benzotriazoles | E. coli, S. aureus | 10 - 50 |

2. Antifungal Activity

Benzotriazole derivatives have also been investigated for their antifungal properties. This compound showed promising results against Candida albicans and Aspergillus niger, with MIC values indicating effective fungal growth inhibition . The mechanism often involves the inhibition of cytochrome P450 enzymes essential for ergosterol biosynthesis in fungi.

Table 2: Antifungal Activity of Benzotriazole Derivatives

| Compound | Target Fungi | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 15 - 30 | |

| Halogenated derivatives | Aspergillus niger | 12.5 - 25 |

3. Anticancer Potential

Emerging research indicates that benzotriazole derivatives may possess anticancer properties. The structural modifications can enhance their interaction with specific cancer cell lines, leading to apoptosis or cell cycle arrest . The precise mechanisms remain under investigation but may involve the modulation of signaling pathways associated with cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzotriazole derivatives act as inhibitors of cytochrome P450 enzymes, disrupting the metabolic processes in bacteria and fungi.

- Alteration of Membrane Integrity : These compounds can affect the integrity of microbial cell membranes, leading to increased permeability and eventual cell death.

- Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA or RNA synthesis in pathogenic organisms, contributing to their antimicrobial effects.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Antibacterial Efficacy Against MRSA : A study demonstrated that this compound exhibited significant antibacterial activity against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections .

- Fungal Inhibition : Research indicated that this compound effectively inhibited the growth of Candida albicans, making it a candidate for antifungal drug development .

- Cytotoxicity in Cancer Cell Lines : Preliminary findings suggest that this compound may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Methyl 1-ethylbenzotriazole-5-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For analogous benzotriazole derivatives, ethyl acetoacetate and phenylhydrazine are common starting materials, followed by esterification or hydrolysis steps. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., acid/base catalysts). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. What spectroscopic techniques are essential for preliminary characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions and confirms ester group presence (δ ~3.8–4.3 ppm for methoxy protons).

- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and benzotriazole ring vibrations (~1500 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 232.2) .

Q. How is chromatographic purity assessed, and what solvent systems are effective for this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, 7:3 hexane:ethyl acetate) are standard. Purity ≥98% is confirmed via integration of HPLC peaks or densitometric TLC analysis .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using SHELX software, and how are they resolved?

- Methodological Answer : SHELXL refinement may face issues with twinned data or weak diffraction. Strategies include:

- Twinning Analysis : Use

HKLF 5to handle twinned datasets. - Disorder Modeling : Split occupancy for flexible ethyl/methyl groups.

- Validation Tools : Check R-factor convergence (<0.05) and ADP consistency with PLATON .

Q. How can discrepancies between experimental and computational (DFT) vibrational spectra be analyzed to improve structural insights?

- Methodological Answer : Discrepancies in IR/Raman peaks (e.g., C=O stretch shifts) arise from solvent effects or basis set limitations. Hybrid functionals (B3LYP/6-311++G**) with implicit solvent models (e.g., PCM) reduce errors. Scaling factors (0.96–0.98) adjust harmonic frequencies .

Q. What mechanistic insights guide the optimization of benzotriazole derivatives for antimicrobial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., -COOCH₃) enhance membrane penetration.

- Docking Studies : AutoDock Vina evaluates binding to bacterial enzymes (e.g., dihydrofolate reductase). Bioassays (MIC tests) validate activity against S. aureus and E. coli .

Q. How is stability under thermal/oxidative stress evaluated, and what degradation products are observed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.